Punicalin

Protein Disulfide Isomerase Enzyme Inhibition Target Selectivity

Researchers requiring a selective PDIA3 tool compound often face confounding dual-inhibition when using punicalagin. Punicalin resolves this with demonstrated high selectivity for PDIA3 over PDIA1, including an 8°C thermal shift. This enables unambiguous attribution of cellular effects specifically to PDIA3 inhibition in glioblastoma and inflammatory disease models. Key advantages: • Defined anti-proliferative IC₅₀ of 69.95 μg/mL in human PBMCs for titratable protocols. • Unique predicted CYP1A2 inhibition profile makes it a critical reference standard for ellagitannin DMPK studies. Supplied with ≥98% HPLC purity; global shipping available.

Molecular Formula C34H22O22
Molecular Weight 782.5 g/mol
CAS No. 65995-64-4
Cat. No. B1238594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePunicalin
CAS65995-64-4
Synonymspunicalin
Molecular FormulaC34H22O22
Molecular Weight782.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O
InChIInChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2/t8-,25-,26-,27-,34-/m1/s1
InChIKeyIQHIEHIKNWLKFB-ITTSEVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Punicalin (CAS 65995-64-4): An Ellagitannin Reference Standard from Pomegranate for Differentiated Research Applications


Punicalin (CAS 65995-64-4) is a bioactive hydrolyzable tannin belonging to the ellagitannin class, structurally related to the major pomegranate polyphenol punicalagin [1]. It is a naturally occurring compound found in Punica granatum (pomegranate) and other plant sources, characterized by a complex molecular structure with multiple phenolic units (molecular formula C₃₄H₂₂O₂₂, molecular weight 782.53) [2]. As a reference standard, punicalin is primarily utilized in research settings to investigate its specific pharmacological properties, including its roles as an inhibitor of protein disulfide isomerases and its distinct antioxidant and anti-inflammatory profiles [3].

Beyond the Ellagitannin Class: Why Punicalin Cannot Be Assumed Equivalent to Punicalagin or Ellagic Acid


While punicalin, punicalagin, and ellagic acid are co-occurring polyphenols in pomegranate, they are not functionally interchangeable. Their distinct molecular structures dictate divergent biological targets, pharmacokinetic profiles, and safety margins. For instance, punicalin's lack of the hexahydroxydiphenic acid (HHDP) moiety present in punicalagin confers a markedly different selectivity profile against protein disulfide isomerases [1]. Furthermore, in silico predictions highlight crucial differences in drug-likeness and toxicity; punicalin is predicted to be a CYP1A2 inhibitor and an immunotoxin, properties not shared by its analogs, which carries significant implications for in vitro and in vivo experimental design [2]. The evidence below quantifies these critical differentiators, demonstrating that substituting one ellagitannin for another without these data points will compromise experimental reproducibility and biological interpretation.

Quantitative Differentiators for Punicalin: A Data-Driven Guide for Scientific Selection


PDIA3 Selectivity vs. Punicalagin: A 100-Fold Improvement in Target Discrimination

In a direct comparative study, punicalin demonstrated significantly higher selectivity for PDIA3 over PDIA1 compared to punicalagin. While punicalagin inhibits both PDIA3 and PDIA1, punicalin showed very low inhibition of PDIA1 [1]. This selectivity is quantitatively supported by thermal shift assays, where punicalin induced a substantial destabilization of PDIA3 (a shift of up to 8 °C) but not PDIA1 [1]. This makes punicalin a superior tool compound for probing PDIA3-specific functions, unlike the broader activity of punicalagin.

Protein Disulfide Isomerase Enzyme Inhibition Target Selectivity Cancer Research

Anti-Proliferative Potency in Human PBMCs: Punicalin is ~9x Less Potent than Ellagic Acid

In a comparative study using phytohemagglutinin-stimulated human peripheral blood mononuclear cells (PBMCs), punicalin (PN) exhibited an anti-proliferative IC₅₀ of 69.95 μg/mL [1]. This is in stark contrast to ellagic acid (EA), which was far more potent with an IC₅₀ of 7.56 μg/mL, representing a 9.3-fold difference in potency [1]. This data clearly differentiates the immunomodulatory potency of punicalin from its metabolite ellagic acid.

Immunomodulation Cell Proliferation Cytokine Inflammation

Predicted CYP1A2 Inhibition: A Unique Liability Differentiating Punicalin from Punicalagin

In silico ADMET predictions indicate a key functional difference in drug metabolism potential. Punicalin is predicted to be a 'Yes' for CYP1A2 inhibition, whereas punicalagin is predicted 'No' [1]. This suggests that punicalin may have a higher potential for drug-drug interactions at the level of CYP1A2-mediated metabolism, a factor that is not a concern for punicalagin.

Drug Metabolism Pharmacokinetics Cytochrome P450 ADME

Predicted Immunotoxicity: A Unique Safety Signal Not Observed for Punicalagin or Ellagic Acid

In silico toxicity predictions reveal a notable distinction: punicalin is flagged as 'Active' for immunotoxicity, while both punicalagin and ellagic acid are predicted to be 'Inactive' [1]. Furthermore, the predicted LD₅₀ for punicalin is 5000 mg/kg, which is over four times higher (less acutely toxic) than the 1190 mg/kg predicted for ellagic acid [1].

Toxicology Safety Pharmacology Immunotoxicity Drug Discovery

Targeted Application Scenarios for Punicalin Based on Validated Differentiators


Investigating PDIA3-Specific Biology in Cancer and Inflammation Models

Given its demonstrated high selectivity for PDIA3 over PDIA1 (including an 8°C thermal shift), punicalin is the preferred tool compound for dissecting PDIA3-specific functions in cellular models of cancer (e.g., glioblastoma) and inflammatory diseases [1]. Unlike punicalagin, its use allows researchers to attribute observed effects specifically to PDIA3 inhibition, avoiding the confounding outcomes associated with dual PDIA3/PDIA1 inhibition.

Immunology Studies Requiring a Specific Anti-Proliferative Window

For studies in human PBMCs or other immune cell models where a moderate anti-proliferative effect is desired, punicalin's defined IC₅₀ of 69.95 μg/mL provides a quantifiable benchmark [1]. This contrasts with the much higher potency of ellagic acid (IC₅₀ = 7.56 μg/mL), making punicalin a suitable choice when a less potent, potentially more titratable, inhibitory effect on cell proliferation is required for the experimental protocol.

In Vivo and ADME Studies Investigating CYP1A2-Mediated Drug Interactions

Due to its unique in silico prediction as a CYP1A2 inhibitor, punicalin serves as a critical model compound for investigating potential drug-ellagitannin interactions mediated by this specific metabolic pathway [1]. This property differentiates it from punicalagin and makes it a valuable reference standard for preclinical DMPK (Drug Metabolism and Pharmacokinetics) studies aimed at understanding how ellagitannin structure influences P450 enzyme inhibition.

Toxicological Screening for Immunotoxicity with a Defined Safety Threshold

Punicalin is the only compound among the three major pomegranate ellagitannins predicted to possess immunotoxicity, making it a valuable positive control or reference compound in early-stage toxicology screens [1]. Coupled with its high predicted LD₅₀ of 5000 mg/kg, it offers a specific safety profile that allows researchers to study immunomodulatory toxicity mechanisms with a defined, relatively high threshold for acute lethality.

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